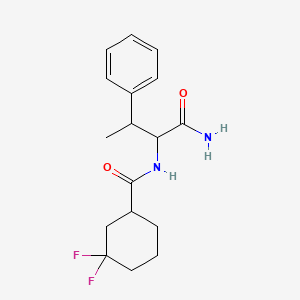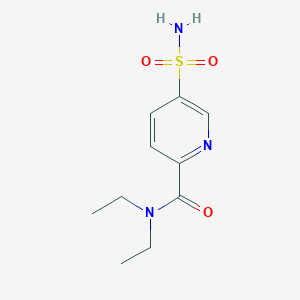![molecular formula C11H14N2O3S B7058126 N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 5-cyano-2-methoxybenzyl chloride with N-methylmethanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methanesulfonamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylacetamide
- N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
- N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylpyridinesulfonamide
Uniqueness
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the cyano group, methoxy group, and methanesulfonamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-13(17(3,14)15)8-10-6-9(7-12)4-5-11(10)16-2/h4-6H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOOPYYWYINLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)C#N)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone](/img/structure/B7058047.png)


![(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone](/img/structure/B7058067.png)

![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7058078.png)
![N-[2-(furan-2-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B7058084.png)
![N-[(3,5-dichlorophenyl)methyl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7058088.png)
![2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7058110.png)
![[1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7058123.png)
![2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7058124.png)
![5-(4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)thiophene-3-carboxylic acid](/img/structure/B7058128.png)
![1-[2-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7058134.png)
![4-cyclopropyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7058156.png)
